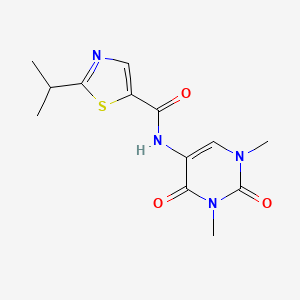
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide: is a complex organic compound that features a pyrimidine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide
- Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate
Uniqueness
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide stands out due to its unique combination of a pyrimidine and thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-7(2)11-14-5-9(21-11)10(18)15-8-6-16(3)13(20)17(4)12(8)19/h5-7H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNHIGIAXIQYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)NC2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B7036992.png)
![3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol](/img/structure/B7036999.png)
![2-[2-[[2-(dimethylamino)ethyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7037007.png)
![(2-Morpholin-4-ylpyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7037012.png)
![2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]benzamide](/img/structure/B7037014.png)
![N'-(2-methoxyethyl)-N,N-dimethyl-N'-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]ethane-1,2-diamine](/img/structure/B7037018.png)
![3-[[3-Chloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-methylamino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7037028.png)
![3,5-Dimethyl-4-[[1-[[1-(2-methylphenyl)triazol-4-yl]methyl]pyrrolidin-3-yl]oxymethyl]-1,2-oxazole](/img/structure/B7037034.png)
![2-[3-[[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl-methylamino]methyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B7037037.png)
![N'-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N'-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7037040.png)
![[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B7037045.png)
![1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol](/img/structure/B7037050.png)
![3-(1-Ethylpyrazol-4-yl)-4-[(1-methylpyrazol-3-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7037056.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-N-(oxan-4-ylmethyl)-1-pyridin-3-ylethanamine](/img/structure/B7037065.png)
